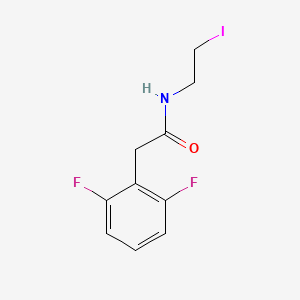

![molecular formula C10H23IO2Si B2958423 Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane CAS No. 127895-64-1](/img/structure/B2958423.png)

Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane” is a chemical compound with the CAS Number: 127895-64-1 . It has a molecular weight of 330.28 . The IUPAC name for this compound is tert-butyl (2- (2-iodoethoxy)ethoxy)dimethylsilane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H23IO2Si/c1-10 (2,3)14 (4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, flash point, and density were not available in the sources I found .Scientific Research Applications

Hydroxyl Group Protection

Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane may serve as a protective agent for hydroxyl groups in synthetic chemistry. The use of tert-butyldimethylsilyl groups for hydroxyl protection is well-documented, offering stability under various conditions and easy removal when necessary. This technique is particularly useful in the synthesis of complex molecules, including prostaglandins, by protecting sensitive hydroxyl groups during key synthetic steps (Corey & Venkateswarlu, 1972).

Chemiluminescence Probes

Compounds structurally related to this compound could be utilized in designing chemiluminescence probes for detecting reactive oxygen species (ROS). For instance, the development of probes with specific reactivity towards singlet oxygen demonstrates the potential for such compounds in biochemical and medical research, highlighting their role in understanding oxidative stress and ROS biology (Li et al., 2004).

Metal-Catalyzed Reactions

Organosilanes, including those similar to this compound, are often employed in metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-silicon bonds, which are pivotal in the synthesis of various organosilicon compounds used in materials science, pharmaceuticals, and agrochemicals (West & Gornowicz, 1971).

Safety and Hazards

This compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and is a flammable liquid (H227) . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If eye contact occurs, it’s advised to wash with copious amounts of water for at least 15 minutes .

Mechanism of Action

Mode of Action

It’s important to note that the iodine group in the compound could potentially act as a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it could potentially be involved in various organic reactions, including nucleophilic substitutions .

Action Environment

It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and exposure to oxygen could potentially affect the stability of the compound.

Properties

IUPAC Name |

tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23IO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIINKLUPVPXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23IO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127895-64-1 |

Source

|

| Record name | tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

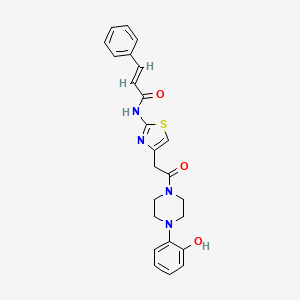

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)

![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)

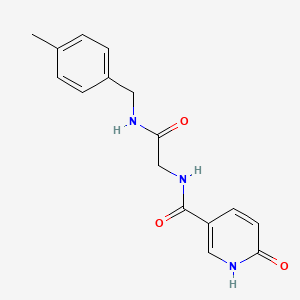

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)

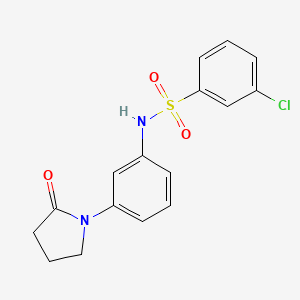

![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)